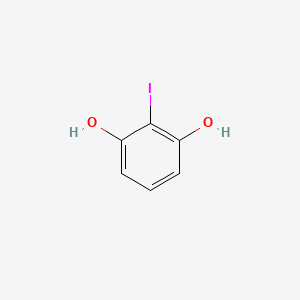
5-(1-Naphthylamino)-5-oxopentanoic acid
説明
The compound 5-(1-Naphthylamino)-5-oxopentanoic acid is a chemical species that can be derived from naphthalene-based structures. It is related to the family of naphthoic acids, which are known for their aromatic characteristics and potential utility in various chemical reactions and applications. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it is an aromatic compound with both amino and oxo functional groups attached to a pentanoic acid backbone.
Synthesis Analysis
The synthesis of related naphthoic acid derivatives has been explored in the literature. For instance, the synthesis of substituted 2-hydroxy-1-naphthoic acid esters and amides is achieved by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid with manganese(III) acetate or cerium(IV) ammonium nitrate . This method involves the generation of α-dicarbonylalkyl radicals from high-valent metal β-dicarbonyl complexes. Although the specific synthesis of 5-(1-Naphthylamino)-5-oxopentanoic acid is not detailed, similar oxidative cyclization techniques could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-(1-Naphthylamino)-5-oxopentanoic acid would consist of a naphthalene ring system attached to an amino group and an oxo group on a pentanoic acid chain. The presence of these functional groups would influence the compound's reactivity and interaction with other chemical species. The molecular structure analysis of related compounds, such as naphth[1,2-d]oxazole-5-sulfonic acids, involves the formation of oxazole rings and the introduction of various substituents like sulfonyl and acetyl groups .
Chemical Reactions Analysis
The chemical reactivity of naphthoic acid derivatives can be quite diverse. For example, naphth[1,2-d]oxazole-5-sulfonic acid reacts with arenesulfonyl chlorides, aryloxyacetyl chlorides, and other acyl chlorides to form various substituted naphth[1,2-d]oxazole-5-sulfonic acids . Additionally, the sulfonyl chloride derivative can be condensed with amines to yield sulfonylamides. These reactions demonstrate the potential for 5-(1-Naphthylamino)-5-oxopentanoic acid to undergo similar transformations, such as amide formation or substitution reactions at the amino or oxo functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(1-Naphthylamino)-5-oxopentanoic acid would likely include typical characteristics of aromatic compounds with carboxylic acid functionality. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the amino group, and acidic properties associated with the carboxylic acid group. The exact properties would depend on the specific substituents and their electronic and steric effects on the molecule. The research on related compounds, such as the synthesis and reactions of naphth[1,2-d]oxazole-5-sulfonic acids, provides insights into the solubility, reactivity, and potential applications of these types of compounds .
科学的研究の応用
Synthesis and Characterization
Synthesis of Derivatives : A study by Citterio et al. (1990) reported the synthesis of substituted 2-hydroxy-1-naphthoic acid esters and amides, a process involving the oxidation of 5-aryl-3-oxopentanoic acid esters or amines with manganese(III) acetate or cerium(IV) ammonium nitrate. This synthesis is crucial for creating various derivatives of 5-(1-Naphthylamino)-5-oxopentanoic acid for research applications (Citterio et al., 1990).
Isotopomer Preparation : Shrestha‐Dawadi and Lugtenburg (2003) described a method to prepare any isotopomer of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in the biosynthesis of biologically active porphyrins. This method can potentially be adapted for the synthesis of isotopically labeled 5-(1-Naphthylamino)-5-oxopentanoic acid for research purposes (Shrestha‐Dawadi & Lugtenburg, 2003).
作用機序
将来の方向性
特性
IUPAC Name |
5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(9-4-10-15(18)19)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRIMOKYYGGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354208 | |
| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Naphthylamino)-5-oxopentanoic acid | |
CAS RN |
296275-32-6 | |
| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were there any structure-activity relationship (SAR) studies conducted to understand the specific role of the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety in the enhanced antagonistic activity of these spiroglumide derivatives?
A: While the paper highlights the significant potency increase attributed to the 5-(1-Naphthylamino)-5-oxopentanoic acid group, it does not delve into detailed SAR studies focusing specifically on this moiety. [] Further research exploring modifications within this structure (e.g., substitutions on the naphthyl ring, variations in the linker length) would be crucial to elucidate its individual contributions to binding affinity, selectivity between CCKA and CCKB receptors, and overall antagonistic activity. Such insights could guide the development of even more potent and selective cholecystokinin receptor antagonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



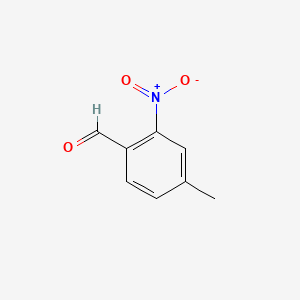


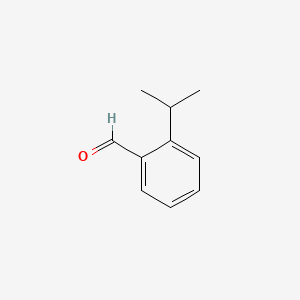
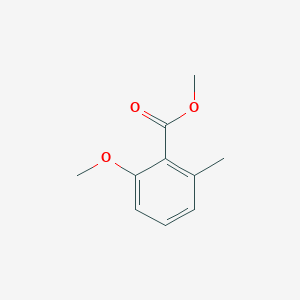
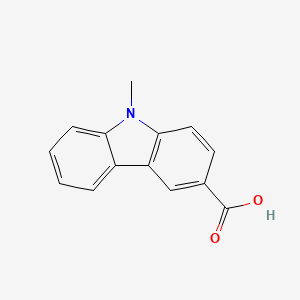
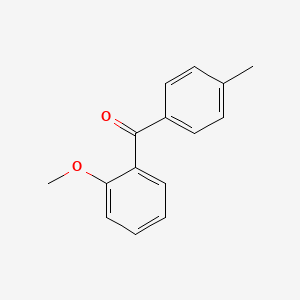
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)




